molecular formula C10H11BrClNO B8027166 4-Bromo-3-chloro-2-(cyclopentyloxy)pyridine

4-Bromo-3-chloro-2-(cyclopentyloxy)pyridine

Cat. No.: B8027166
M. Wt: 276.56 g/mol
InChI Key: JKYAMCRDJYGMBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-3-chloro-2-(cyclopentyloxy)pyridine: is an organic compound with the molecular formula C10H11BrClNO and a molecular weight of 276.56 g/mol This compound is characterized by the presence of a pyridine ring substituted with bromine, chlorine, and a cyclopentyloxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-3-chloro-2-(cyclopentyloxy)pyridine typically involves the following steps:

    Starting Materials: The synthesis begins with pyridine derivatives, such as 3-chloropyridine.

    Cyclopentyloxy Substitution: The cyclopentyloxy group is introduced through nucleophilic substitution reactions, where cyclopentanol reacts with the pyridine derivative in the presence of a base like potassium carbonate.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination and substitution reactions, utilizing continuous flow reactors to ensure efficient and consistent production. The use of automated systems and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3-chloro-2-(cyclopentyloxy)pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate can be used for substitution reactions.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be employed.

    Reduction: Reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminopyridine derivatives, while oxidation reactions may produce pyridine N-oxides.

Scientific Research Applications

4-Bromo-3-chloro-2-(cyclopentyloxy)pyridine has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in biochemical studies to investigate enzyme interactions and receptor binding.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Bromo-3-chloro-2-(cyclopentyloxy)pyridine involves its interaction with molecular targets such as enzymes or receptors. The presence of the bromine, chlorine, and cyclopentyloxy groups can influence the compound’s binding affinity and specificity. These interactions can modulate biological pathways and result in various biochemical effects.

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-4-chloropyridine: Similar in structure but lacks the cyclopentyloxy group.

    4-Chloro-3-bromopyridine: Another structural isomer with different substitution patterns.

    2-Bromo-3-chloropyridine: Differently substituted pyridine derivative.

Uniqueness

4-Bromo-3-chloro-2-(cyclopentyloxy)pyridine is unique due to the presence of the cyclopentyloxy group, which can impart distinct chemical and biological properties. This uniqueness makes it valuable in specific applications where other similar compounds may not be as effective.

Properties

IUPAC Name

4-bromo-3-chloro-2-cyclopentyloxypyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrClNO/c11-8-5-6-13-10(9(8)12)14-7-3-1-2-4-7/h5-7H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKYAMCRDJYGMBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)OC2=NC=CC(=C2Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.